N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride
Description
Properties
IUPAC Name |
N-[(1-phenylpyrazol-4-yl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.ClH/c1-2-4-13(5-3-1)16-10-11(9-15-16)8-14-12-6-7-12;/h1-5,9-10,12,14H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXNJTHWYNFIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN(N=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269104-88-2 | |
| Record name | N-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclopropanation to Form Cyclopropanamine Core
Cyclopropanation Methods: The cyclopropane ring can be introduced using classical cyclopropanation reactions. Common approaches include:
- Diazo Compound-Based Cyclopropanation: Reaction of diazo compounds with alkenes in the presence of metal catalysts (e.g., Rhodium or Copper complexes) to form cyclopropane rings.
- Simmons-Smith Reaction: Using diiodomethane and zinc-copper couple to cyclopropanate alkenes.
These methods yield cyclopropane intermediates that can be further functionalized to introduce the amine group.
Introduction of the Amino Group
- Amination of Cyclopropane: The cyclopropane intermediate is converted to cyclopropanamine through nucleophilic substitution or reductive amination methods.
- Protection/Deprotection Steps: Amines are often protected during synthesis to prevent side reactions and later deprotected.
Attachment of the (1-Phenyl-1H-pyrazol-4-yl)methyl Substituent
Synthesis of the Pyrazole Moiety: The 1-phenylpyrazole ring is typically synthesized via:
- Condensation of hydrazines with 1,3-dicarbonyl compounds or β-ketoesters.
- Subsequent functionalization at the 4-position to introduce a methyl group capable of nucleophilic substitution.
Methylene Linkage Formation: The pyrazolylmethyl group is attached to the cyclopropanamine nitrogen via:
- Nucleophilic substitution: Reaction of cyclopropanamine with a suitable pyrazolylmethyl halide or derivative.
- Reductive amination: Condensation of cyclopropanamine with pyrazole-4-carboxaldehyde derivatives followed by reduction.
Formation of the Hydrochloride Salt
- The free base N-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ether or ethanol), facilitating purification and stabilization.
Detailed Reaction Conditions and Examples
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclopropanation | Alkene + Diazo compound, Rh or Cu catalyst, inert atmosphere, 0–25°C | High stereoselectivity achievable; diazo compounds prepared in situ or isolated |
| 2 | Amination | Nucleophilic substitution or reductive amination using ammonia or amine sources, reducing agents like NaBH3CN | Protecting groups may be used on amine |
| 3 | Pyrazole synthesis | Hydrazine + β-ketoester or chalcone precursor, reflux in ethanol or acetic acid | Phenyl substitution introduced via starting materials |
| 4 | Methylene linkage formation | Reaction of cyclopropanamine with pyrazolylmethyl halide or aldehyde, base or reductant (NaBH4, NaBH3CN) | Reductive amination preferred for mild conditions |
| 5 | Salt formation | Treatment with HCl in ethanol or ether | Yields stable hydrochloride salt for isolation |
Research Findings and Optimization
- Yield and Purity: Optimization of catalyst choice and reaction temperature in cyclopropanation significantly affects yield and stereochemistry.
- Selectivity: Reductive amination offers high selectivity for the formation of the methylene bridge without over-alkylation.
- Scalability: Continuous flow cyclopropanation and amination processes have been explored in related compounds to improve scalability and reproducibility.
- Safety Considerations: Handling of diazo compounds requires caution due to their explosive potential; reactions are often conducted under inert atmosphere.
Comparative Data Table of Preparation Parameters
| Parameter | Method A (Diazo Cyclopropanation) | Method B (Simmons-Smith) | Remarks |
|---|---|---|---|
| Catalyst | Rhodium acetate (0.5 mol%) | Zinc-copper couple | Rh catalyst offers higher selectivity |
| Temperature | 0–25°C | 0–30°C | Mild temperatures to avoid decomposition |
| Yield of cyclopropane intermediate | 70–85% | 60–75% | Diazo method generally higher yield |
| Amination method | Reductive amination with NaBH3CN | Nucleophilic substitution with amine | Reductive amination preferred for purity |
| Final salt formation | HCl in ethanol, 95% yield | HCl in ether, 90% yield | Both effective for salt formation |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (−NH<sub>2</sub>) in the cyclopropanamine moiety exhibits nucleophilic character, enabling reactions with electrophilic reagents:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions.
-
Alkylation : Forms secondary or tertiary amines when treated with alkyl halides (e.g., methyl iodide).
Example Reaction :
Conditions: DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C .
Oxidation-Reduction Reactions
The cyclopropane ring and amine group participate in redox processes:
Oxidation
-
Cyclopropane Ring : Susceptible to ring-opening oxidation with strong oxidants (e.g., KMnO<sub>4</sub>/H<sup>+</sup>), yielding carboxylic acid derivatives.
-
Amine Group : Oxidized to nitroso or nitro compounds under harsh conditions (e.g., H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>).
Reduction
-
Catalytic Hydrogenation : The pyrazole ring can undergo partial hydrogenation under Pd/C or Raney Ni catalysis, forming dihydropyrazole derivatives .
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous media:
Biological Interactions and Enzyme Inhibition
The compound’s structural analogs exhibit activity as LSD1 inhibitors by binding to the enzyme’s flavin adenine dinucleotide (FAD) cofactor site. Key interactions include:
-
Hydrogen Bonding : Between the cyclopropanamine NH and FAD’s carbonyl groups.
-
Van der Waals Interactions : Pyrazole-phenyl moiety stabilizes the binding pocket .
Table 1 : Comparative reactivity of cyclopropanamine derivatives
| Reaction Type | Reagents/Conditions | Major Products | Biological Relevance |
|---|---|---|---|
| Nucleophilic Substitution | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF | N-Alkylated derivatives | Enhanced lipophilicity for CNS targets |
| Oxidation | KMnO<sub>4</sub>, H<sup>+</sup> | Cyclopropane ring-opened carboxylic acids | Prodrug synthesis |
| Enzyme Inhibition | LSD1 binding assays | Demethylase activity suppression | Anticancer applications |
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric byproducts.
-
Photodegradation : UV exposure induces cyclopropane ring strain relief, leading to isomerization .
Synthetic Modifications
The compound serves as an intermediate for synthesizing kinase inhibitors and heterocyclic analogs:
Scientific Research Applications
Chemistry
N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride serves as a valuable building block in organic synthesis. Its structural features enable the creation of more complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution .
Biological Studies
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against certain bacterial strains.
- Anti-inflammatory Effects : Investigations into its mechanism of action have shown promise in modulating inflammatory pathways .
Medicinal Chemistry
The compound is being explored for therapeutic applications, particularly in drug development aimed at treating various diseases. Its interaction with specific biological targets could lead to novel treatments for conditions such as infections or inflammation .
Case Study 1: Antimicrobial Activity
In a laboratory setting, this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent.
Case Study 2: Anti-inflammatory Research
A study focused on the compound's ability to inhibit pro-inflammatory cytokines demonstrated that it effectively reduced inflammation markers in vitro. This finding supports further exploration into its use as an anti-inflammatory therapeutic agent.
Mechanism of Action
The mechanism by which N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Derivatives
Compound 3a (5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide)
- Molecular Formula : C₂₁H₁₅ClN₆O
- Molar Mass : 403.1 g/mol
- Key Differences: Replaces the cyclopropanamine group with a carboxamide moiety. Contains a chloro substituent and cyano group, increasing electrophilicity. Melting Point: 133–135°C, higher than typical hydrochloride salts due to strong intermolecular hydrogen bonding.
(1-Phenyl-1H-pyrazol-4-yl)methanamine Hydrochloride (CAS EN300-6504744)
Cyclopropanamine Derivatives
N-(Cyclopropylmethyl)cyclopropanamine Hydrochloride
- Molecular Formula : C₇H₁₄ClN
- Molar Mass : 151.68 g/mol
- Key Differences :
- Absence of the pyrazole ring eliminates aromatic interactions.
- Reduced molecular complexity may limit pharmacological versatility.
N-[(2-Nitrophenyl)methyl]cyclopropanamine
Physicochemical and Pharmacological Comparisons
Biological Activity
N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride, with the CAS number 1269104-88-2, is an organic compound notable for its potential biological activities. This compound features a cyclopropane ring linked to a pyrazole moiety, which is further substituted with a phenyl group. Its unique structure positions it as a candidate for various pharmacological applications, particularly in medicinal chemistry.
- Molecular Formula : C13H16ClN3
- Molecular Weight : 249.74 g/mol
- CAS Number : 1269104-88-2
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may modulate the activity of certain enzymes and receptors, influencing various signaling pathways. For instance, its interaction with cyclooxygenase enzymes suggests potential anti-inflammatory effects, while its structural similarities to other bioactive compounds hint at possible antimicrobial properties .
Antimicrobial Activity
Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro assays demonstrated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its ability to inhibit the production of pro-inflammatory cytokines. Research has indicated that compounds with similar structures can reduce inflammation in animal models by downregulating the expression of inflammatory mediators such as IL-6 and TNF-alpha .
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. Its mechanism might involve the induction of apoptosis in cancer cells or inhibition of tumor growth through modulation of signaling pathways associated with cell proliferation and survival .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts at concentrations as low as 50 µg/mL, suggesting strong antibacterial activity.
| Bacterial Strain | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 15 |
| Escherichia coli | 50 | 12 |
Case Study 2: Anti-inflammatory Effects
In a rat model of induced paw edema, administration of this compound resulted in a significant decrease in paw thickness compared to control groups. The percentage inhibition was recorded at various time intervals post-administration.
| Time (hours) | Paw Thickness (mm) | % Inhibition |
|---|---|---|
| 0 | 5.0 | - |
| 2 | 4.5 | 10 |
| 4 | 3.5 | 30 |
| 6 | 2.5 | 50 |
Q & A
Q. What are the established synthetic routes for N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride?
- Methodology : The synthesis of pyrazole-derived cyclopropanamine derivatives typically involves nucleophilic substitution or multicomponent reactions. For example, analogous compounds are synthesized via reaction of a pyrazole derivative with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane . For cyclopropanamine intermediates, hydrochlorination is achieved using HCl gas or concentrated hydrochloric acid in polar solvents like ethanol.
- Key Reaction Conditions :
| Reagent | Solvent | Base | Temperature | Time |
|---|---|---|---|---|
| Chloroacetyl chloride | Dichloromethane | Triethylamine | 0–25°C | 4–6 h |
| Cyclopropanamine precursor | Ethanol | HCl (gas) | RT | 12 h |
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., DMSO-d) to confirm proton environments and cyclopropane ring integrity.
- X-ray Crystallography : Employ SHELXL for structure refinement and ORTEP-3 for visualizing anisotropic displacement parameters. High-resolution data (d < 0.8 Å) ensures accurate bond-length and angle measurements .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and hydrochloride salt formation.
Q. What are the best practices for handling and storing this compound in laboratory settings?
- Methodology :
- Storage : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation.
- Safety : Use fume hoods, nitrile gloves, and chemical goggles. Avoid static discharge due to potential amine reactivity .
Advanced Research Questions
Q. How can discrepancies between crystallographic data and spectroscopic results be resolved?
- Methodology :
- Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16). Discrepancies > 2σ may indicate dynamic disorder or twinning.
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning. Validate with R < 5% .
- NMR Crystallography : Combine solid-state NMR with powder XRD to resolve polymorphism or hydrate formation.
Q. What strategies optimize reaction yields in multi-step synthesis involving cyclopropanamine derivatives?
- Methodology :
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps.
- Solvent Optimization : Replace dichloromethane with THF or acetonitrile to enhance nucleophilicity.
- Yield-Improvement Table :
| Step | Parameter Tested | Optimal Condition | Yield Increase |
|---|---|---|---|
| 1 | Base (EtN vs. DBU) | DBU | +15% |
| 2 | Temperature (–10°C vs. RT) | –10°C | +20% |
Q. How can computational modeling predict the compound’s interactions in biological systems?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., serotonin receptors). Parameterize the cyclopropane ring’s strain energy (≈27 kcal/mol) for accurate affinity predictions.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers or aqueous phases.
- ADMET Prediction : SwissADME evaluates logP (target: 2–3) and blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
